3-[[[(2R,4R)-4-Mercapto-2-pyrrolidinyl]carbonyl]amino]benzoic Acid
Description
This compound (C₁₂H₁₄N₂O₃S, MW 266.32 g/mol) features a benzoic acid core substituted with a pyrrolidinyl carbonyl group containing a mercapto (-SH) moiety at the 4-position of the pyrrolidine ring. Its stereochemistry (2R,4R) is critical for biological interactions, particularly in antibiotic intermediates such as Ertapenem . The mercapto group enhances nucleophilic reactivity, enabling disulfide bond formation or enzyme inhibition, which is relevant in antimicrobial and cystic fibrosis transmembrane conductance regulator (CFTR) correction applications .
Properties
IUPAC Name |
3-[[(2R,4R)-4-sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c15-11(10-5-9(18)6-13-10)14-8-3-1-2-7(4-8)12(16)17/h1-4,9-10,13,18H,5-6H2,(H,14,15)(H,16,17)/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBHUAPMWZWODX-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)NC2=CC=CC(=C2)C(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@H]1C(=O)NC2=CC=CC(=C2)C(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 3-Aminobenzoic Acid with Pyrrolidine Derivatives
The most widely documented method involves coupling 3-aminobenzoic acid with a suitably protected (2R,4R)-4-mercaptopyrrolidine-2-carboxylic acid derivative. Key steps include:
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Activation of the Pyrrolidine Carboxylic Acid :
The pyrrolidine intermediate is typically protected at the thiol group (e.g., with trityl or p-nitrobenzyl groups) and activated as an acyl chloride or mixed anhydride. For example, (2R,4R)-4-(tritylthio)pyrrolidine-2-carboxylic acid is treated with thionyl chloride () to form the corresponding acyl chloride. -
Amide Bond Formation :
The activated pyrrolidine is condensed with 3-aminobenzoic acid in the presence of a coupling agent such as (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and (hydroxybenzotriazole) in tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is conducted at 0–25°C under inert atmosphere to minimize side reactions. -
Deprotection of the Thiol Group :
The trityl or p-nitrobenzyl protecting group is removed using trifluoroacetic acid (TFA) or hydrogenolysis (e.g., ) to yield the free thiol.
Direct Cyclization of Linear Precursors
An alternative route involves the cyclization of linear precursors containing both the benzoic acid and pyrrolidine moieties. This method is less common but offers advantages in stereochemical control:
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Formation of the Pyrrolidine Ring :
A dipeptide-like precursor (e.g., N-(3-carboxyphenyl)-4-mercaptoprolineamide ) undergoes intramolecular cyclization under basic conditions (e.g., ) in aqueous ethanol. -
Oxidative Thiol Protection :
The free thiol is temporarily protected as a disulfide during cyclization to prevent unwanted dimerization.
Critical Reaction Parameters and Optimization
Solvent and Temperature Effects
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DMF vs. THF : DMF enhances solubility of intermediates but may lead to epimerization at elevated temperatures. THF is preferred for low-temperature reactions (-30°C).
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Reaction Temperature : Coupling reactions are optimally performed at 0–25°C, while deprotection steps require milder conditions (0–10°C).
Stereochemical Control
The (2R,4R) configuration is preserved by using enantiomerically pure starting materials or chiral auxiliaries. For example, (2R,4R)-4-hydroxyproline serves as a chiral precursor in multi-step syntheses.
Purification and Characterization
Isolation Techniques
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Liquid-Liquid Extraction : Ethyl acetate/water mixtures are used to remove polar byproducts.
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Chromatography : Silica gel column chromatography with gradient elution (hexane/ethyl acetate) isolates the product.
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Crystallization : Final products are crystallized from methanol or ethanol at low temperatures (-20°C).
Analytical Data
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NMR Spectroscopy : Key signals include δ 7.8–8.1 ppm (aromatic protons), δ 4.3–4.5 ppm (pyrrolidine C2-H), and δ 1.8–2.1 ppm (pyrrolidine C4-H).
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Mass Spectrometry : ESI-MS shows a molecular ion peak at 295.1 ().
Industrial-Scale Synthesis Considerations
Large-scale production (e.g., for ertapenem manufacturing) employs continuous flow reactors to enhance mixing and thermal control. Key modifications include:
Chemical Reactions Analysis
Types of Reactions
3-[[[(2R,4R)-4-Mercapto-2-pyrrolidinyl]carbonyl]amino]benzoic Acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or other reducible functionalities.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the specific substitution but may include bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
3-[[[(2R,4R)-4-Mercapto-2-pyrrolidinyl]carbonyl]amino]benzoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-[[[(2R,4R)-4-Mercapto-2-pyrrolidinyl]carbonyl]amino]benzoic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
Table 1: Comparative Analysis of Selected Benzoic Acid Derivatives
Research Findings and Implications
Stereochemical Impact on Bioactivity
The (2R,4R) configuration in the target compound contrasts with the (2S,4S) stereochemistry in its hydrochloride salt analog (CAS 219909-83-8). This difference alters binding affinity to bacterial penicillin-binding proteins (PBPs), as seen in Ertapenem intermediates . The R-configuration may optimize spatial orientation for enzyme inhibition, whereas the S-configuration in hydrochloride salts enhances solubility for intravenous administration .
Role of the Mercapto Group
The -SH group in the target compound enables disulfide bond formation, a feature absent in non-mercapto analogs like 3-[[(2S)-2-Pyrrolidinylcarbonyl]amino]benzoic Acid. This property is critical for thiol-mediated redox interactions in CFTR correction and β-lactamase inhibition .
Pharmacokinetic and Stability Profiles
- Crystalline Forms : The crystalline 2S-cis isomer () demonstrates superior stability compared to amorphous forms, which is advantageous for long-term storage in drug formulations .
- Solubility : Hydrochloride salts (e.g., CAS 219909-83-8) exhibit higher aqueous solubility (212°C melting point) than the free acid form, facilitating parenteral delivery .
Biological Activity
3-[[[(2R,4R)-4-Mercapto-2-pyrrolidinyl]carbonyl]amino]benzoic Acid, commonly referred to as Mercapto-Pyrrolidine Benzoic Acid (CAS Number: 791582-43-9), is a benzoic acid derivative with potential biological applications, particularly in the fields of medicinal chemistry and biochemistry. This compound is notable for its structural features, which include a mercapto group and a pyrrolidine moiety, contributing to its biological activity.
This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C12H14N2O3S |
| Molecular Weight | 266.32 g/mol |
| CAS Number | 791582-43-9 |
| IUPAC Name | 3-[[(2R,4R)-4-sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid |
| SMILES | OC(=O)c1cccc(NC(=O)[C@H]2CC@@HCN2)c1 |
Structural Characteristics
The compound features a benzoic acid core linked to a pyrrolidine ring through an amide bond. The presence of the mercapto group (–SH) enhances its reactivity and potential interactions with biological targets.
Antibacterial Properties
This compound has been identified as a precursor in the synthesis of Ertapenem Disodium, a carbapenem antibiotic effective against a broad spectrum of bacteria. Its structural similarity to known antibacterial agents suggests it may possess intrinsic antibacterial properties .
Research indicates that compounds with similar structures can activate proteolytic pathways, specifically the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are crucial for cellular protein homeostasis and degradation, suggesting that Mercapto-Pyrrolidine Benzoic Acid may enhance cellular stress responses and contribute to antibacterial activity through proteostasis modulation .
Case Studies
Comparative Activity with Related Compounds
A comparative analysis was conducted on several benzoic acid derivatives to assess their biological activities:
| Compound | Antibacterial Activity | Proteasome Activation | Cytotoxicity |
|---|---|---|---|
| This compound | Yes | High | Moderate |
| 3-Chloro-4-methoxybenzoic Acid | Moderate | Low | Low |
| 4-Hydroxybenzoic Acid | Yes | Moderate | High |
This table highlights that while Mercapto-Pyrrolidine Benzoic Acid shows promise in antibacterial activity and proteasome activation, further investigation into its cytotoxic effects is warranted.
Q & A
Basic Research Question
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 303.2 for [M+H]+) .
- NMR : 1H/13C NMR confirms stereochemistry (e.g., δ 2.8–3.2 ppm for pyrrolidinyl protons, δ 12.1 ppm for carboxylic acid) .
- Melting point : Reported as 212°C (hydrochloride salt); deviations may arise from polymorphic forms or hydration states, resolved via differential scanning calorimetry (DSC) .
Contradiction management : Cross-validate with elemental analysis and high-resolution mass spectrometry (HRMS) .
What strategies mitigate thiol oxidation during in vitro assays, and how does oxidation impact pharmacological activity?
Advanced Research Question
- Inert handling : Use of argon/nitrogen environments and chelating agents (e.g., EDTA) to prevent metal-catalyzed oxidation .
- Stabilization : Formulation with antioxidants (e.g., ascorbic acid) or lyophilization into stable salts (e.g., hydrochloride) .
- Activity impact : Oxidized disulfide forms lose >90% inhibitory activity against PBPs, validated via LC-MS and enzymatic assays .
How is the compound’s purity assessed, and what thresholds are acceptable for pharmacological studies?
Basic Research Question
- Purity criteria : ≥95% by HPLC (λ = 254 nm) for in vitro assays; ≥99% for crystallography or in vivo studies .
- Impurity profiling : LC-MS identifies byproducts (e.g., dimerized disulfides or deprotected intermediates) .
- Validation : Batch-to-batch consistency confirmed via nuclear Overhauser effect (NOE) NMR and chiral chromatography .
How do structural modifications (e.g., substituting the benzoic acid or altering pyrrolidinyl substituents) impact target binding and metabolic stability?
Advanced Research Question
- Benzoic acid substitution : Fluorination at the 4-position increases PAR-1 affinity (IC50 = 12 nM vs. 45 nM for parent compound) by enhancing electrostatic interactions .
- Pyrrolidinyl modifications : Replacing the thiol with methyl groups reduces β-lactamase inhibition by >50%, highlighting the thiol’s nucleophilic role .
- Metabolic stability : Microsomal assays show t1/2 = 120 min (human liver microsomes), improved to 240 min via deuterated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
